molecular formula C8H3ClN2S B1321974 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile CAS No. 380235-83-6

7-Chlorothieno[3,2-B]pyridine-2-carbonitrile

Cat. No.: B1321974
CAS No.: 380235-83-6
M. Wt: 194.64 g/mol
InChI Key: VIFGWQPBWFCZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chlorothieno[3,2-B]pyridine-2-carbonitrile: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

Target of Action

7-Chlorothieno[3,2-B]pyridine-2-carbonitrile is a pyridine derivative and a pharmaceutical intermediate compound It’s often used in the synthesis of compounds with anticancer activity , suggesting potential targets could be proteins or enzymes involved in cell proliferation or apoptosis.

Biochemical Pathways

Given its use in the synthesis of compounds with anticancer activity , it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair

Result of Action

Given its use in the synthesis of compounds with anticancer activity , it’s plausible that its action results in the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinonitrile with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or thiol derivatives.

    Substitution: Formation of substituted thieno[3,2-B]pyridine derivatives.

Scientific Research Applications

Chemistry: 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of thieno[3,2-B]pyridine exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its derivatives are explored for their potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its role as a versatile intermediate makes it valuable in the development of new materials and products.

Comparison with Similar Compounds

    Thieno[3,2-B]pyridine: Lacks the chlorine and nitrile substituents, making it less reactive in certain chemical reactions.

    7-Bromothieno[3,2-B]pyridine-2-carbonitrile: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and biological activity.

    7-Methylthieno[3,2-B]pyridine-2-carbonitrile:

Uniqueness: 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which enhance its reactivity and allow for a wide range of chemical modifications. This makes it a valuable intermediate in the synthesis of diverse bioactive compounds and materials.

Properties

IUPAC Name

7-chlorothieno[3,2-b]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2S/c9-6-1-2-11-7-3-5(4-10)12-8(6)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFGWQPBWFCZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(SC2=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of the oxime 125 (100 mg, 0.47 mmol) in acetic anhydride (2 ml) was set to reflux for 3 h and then at 90° C. for 48 h. The acetic anhydride was removed under reduced pressure and the residue was partitioned between a cold aqueous K2CO3 solution and EtOAc. The organic phase was dried over anhydrous sodium sulfate, concentrated to dryness and remained solid was purified by column chromatography, eluents 25% EtOAc/hexane (25:75), then 100% EtOAc, to afford the title compound 126 (65 mg, 71% yield). MS (m/z) 195.1/197.1 (M+H).
Name
oxime
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
71%

Synthesis routes and methods II

Procedure details

n-Butyllithium (2.2 mmol, 0.88 mL) was added dropwise to a solution of 7-chloro-thieno[3,2-b]pyridine (0.250 g, 1.48 mmol) in THF (10 mL) at −78° C. while the internal temperature was kept below −70° C. After 1 h TsCN (0.804 mg, 4.44 mmol) was added. After 3 h the reaction was quenched with distilled water (10 mL), warmed to rt, and the layers were separated. The aqueous layer was further extracted with ethyl acetate (3×10 mL). The combined organic extracts were dried (Na2SO4), then concentrated under reduced pressure. Purification by flash chromatography using a Biotage 40 S column eluting with hexane/ethyl acetate (7/3) afforded the title compound as a white solid (92 mg, 32%). MS: 195/197 (MH+); HPLC Rf: 4.89 min; HPLC purity: 85%.
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.804 mg
Type
reactant
Reaction Step Two
Yield
32%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.